molecular formula C15H18O3 B1345383 trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 733741-19-0

trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1345383
CAS No.: 733741-19-0
M. Wt: 246.3 g/mol
InChI Key: UPTWQRAGCGYSIG-CHWSQXEVSA-N
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Description

trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid: is a chemical compound with the molecular formula C15H18O3 and a molecular weight of 246.3 g/mol . This compound is characterized by the presence of a cyclopentane ring substituted with a 3,4-dimethylbenzoyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 3,4-dimethylbenzoyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a base such as pyridine to facilitate the acylation of cyclopentanone with 3,4-dimethylbenzoyl chloride.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups using appropriate reagents.

Scientific Research Applications

trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid can be compared with similar compounds such as:

  • trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
  • cis-3-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
  • trans-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid

These compounds share similar structural features but differ in the position and type of substituents on the benzoyl group. The unique arrangement of substituents in this compound contributes to its distinct chemical properties and reactivity .

Properties

IUPAC Name

(1R,2R)-2-(3,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-9-6-7-11(8-10(9)2)14(16)12-4-3-5-13(12)15(17)18/h6-8,12-13H,3-5H2,1-2H3,(H,17,18)/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTWQRAGCGYSIG-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2CCCC2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641340
Record name (1R,2R)-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733741-19-0
Record name (1R,2R)-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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